molecular formula C10H15NO3S B2718158 Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 177615-42-8

Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No. B2718158
CAS RN: 177615-42-8
M. Wt: 229.29
InChI Key: NRGHTFYSJLCXHO-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields of research. This compound is a bicyclic lactam that contains a thiazolidine ring and a beta-lactam ring, which are important structural features in many biologically active compounds.2.1]heptane-5-carboxylate.

Scientific Research Applications

Synthesis of Substituted Piperidines and Triazoles

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, through regioselective ring-opening and conversion into 1,4- and 1,5-disubstituted 1,2,3-triazoles, demonstrates its utility as a new scaffold for the preparation of substituted piperidines. This process highlights the versatility of the compound in creating structurally diverse derivatives for potential pharmacological applications Synthesis, Harmsen et al., 2011.

Enantiomerically Pure Synthesis

Research into the scalable synthesis of enantiomerically pure derivatives of this compound, such as tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, underscores its significance in achieving high yields of chiral compounds. These advancements in synthetic methodologies facilitate the production of compounds with specific stereochemical configurations, essential for the development of drugs with targeted therapeutic effects Organic Process Research & Development, Maton et al., 2010.

Molecular Structure Analysis

The detailed molecular structure analysis of similar bicyclic amino acid esters underscores the compound's importance in structural biology and drug design. Characterization through NMR spectroscopy and X-ray diffraction analysis provides insights into the stereochemistry and molecular geometry that are critical for understanding the compound's reactivity and interaction with biological targets Moriguchi et al., 2014.

Conformationally Constrained Amino Acids

The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids from this compound showcases its application in producing glutamic acid analogues. These efforts highlight the potential for designing peptide mimetics and probes to study protein interactions and functions, a key area in therapeutic research and development The Journal of Organic Chemistry, Hart & Rapoport, 1999.

Synthesis of Azaspiro Compounds

Moreover, the efficient synthesis routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate from this compound illustrate its role in accessing novel chemical spaces. Such compounds are invaluable for the exploration of new pharmacophores and the development of drugs with novel mechanisms of action Organic Letters, Meyers et al., 2009.

properties

IUPAC Name

tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-10(2,3)14-9(13)11-5-6-4-7(11)8(12)15-6/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGHTFYSJLCXHO-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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